Nirvanol (5-ethyl-5-phenylhydantoin) is a pharmacologically active hydantoin derivative and the primary N-demethylated metabolite of the anticonvulsant mephenytoin [1]. In modern chemoinformatics and procurement contexts, it is primarily sourced as a highly specific analytical reference standard for in vitro drug metabolism and pharmacokinetics (DMPK) studies, particularly for mapping cytochrome P450 (CYP2C19, CYP2B6, and CYP2C9) activity [2]. Furthermore, its unique 5-ethyl-5-phenyl substitution pattern provides an essential starting scaffold for synthesizing highly selective CYP2C19 inhibitors, distinguishing its utility from structurally related diphenylhydantoins like phenytoin [3].
Substituting Nirvanol with its parent prodrug mephenytoin or the structural analog phenytoin introduces severe experimental confounding in laboratory workflows[1]. Mephenytoin requires in vivo N-demethylation to become active, a process heavily dependent on the subject's CYP2C19 genetic polymorphism, leading to highly variable systemic exposure and delayed onset in seizure models [2]. Meanwhile, substituting with phenytoin alters the core lipophilicity and completely invalidates metabolic tracking assays, as phenytoin does not undergo the specific N-demethylation pathways used to phenotype CYP2B6 and CYP2C19 activity. Procuring pure Nirvanol is mandatory to isolate receptor-level anticonvulsant effects and to establish accurate baseline calibration curves in mass spectrometry without metabolic delay [1].
In murine Maximal Electroshock Seizure (MES) models, direct administration of Nirvanol achieves significantly higher early-phase seizure protection compared to its parent compound, mephenytoin[1]. At 30 minutes post-intraperitoneal injection, Nirvanol demonstrates an ED50 of 23 mg/kg, whereas mephenytoin requires 42 mg/kg to achieve the same effect due to the delayed metabolic conversion required to form the active Nirvanol metabolite [1].
| Evidence Dimension | MES ED50 at 30 minutes post-injection |
| Target Compound Data | 23 mg/kg (Nirvanol) |
| Comparator Or Baseline | 42 mg/kg (Mephenytoin) |
| Quantified Difference | 45% lower dose required for equivalent early-phase efficacy |
| Conditions | Murine MES model, intraperitoneal administration, evaluated at 30 minutes |
Procuring Nirvanol allows researchers to directly evaluate hydantoin-mediated seizure suppression without the confounding variable of metabolic conversion rates.
Nirvanol exhibits an exceptionally prolonged pharmacokinetic profile compared to mephenytoin, making it highly suitable for long-term baseline studies [1]. Clinical pharmacokinetic analyses reveal that while mephenytoin is rapidly cleared with a half-life of 7 to 17 hours, Nirvanol persists with a half-life ranging from 96 to 114 hours [1][2]. This extended stability allows for the maintenance of steady-state plasma concentrations (e.g., 18 µg/mL) on simplified dosing schedules without the rapid peak-and-trough fluctuations seen with the parent drug[1].
| Evidence Dimension | Plasma elimination half-life (T1/2) |
| Target Compound Data | 96–114 hours (Nirvanol) |
| Comparator Or Baseline | 7–17 hours (Mephenytoin) |
| Quantified Difference | ~6.7 to 13.7-fold increase in half-life |
| Conditions | In vivo pharmacokinetic monitoring following oral administration |
The extended half-life of Nirvanol minimizes dosing frequency in longitudinal animal models, ensuring stable systemic exposure and reducing assay variability.
Nirvanol is an optimal starting material for the synthesis of selective cytochrome P450 inhibitors [1]. When derivatized to (+)-N-3-benzyl-nirvanol, the resulting compound acts as a highly potent, competitive inhibitor of recombinant CYP2C19 with a Ki of 250 nM [1]. At a 1 µM concentration, this Nirvanol derivative inhibits CYP2C19 activity by approximately 80%, while causing less than 16% inhibition across a broad panel of other P450 isoforms (CYP1A2, 2A6, 2C8, 2C9, 2D6, 2E1, and 3A4) [1].
| Evidence Dimension | CYP isoform inhibition selectivity (at 1 µM) |
| Target Compound Data | ~80% inhibition of CYP2C19 (via (+)-N-3-benzyl-nirvanol derivative) |
| Comparator Or Baseline | <16% inhibition of off-target CYPs (1A2, 2A6, 2C8, 2C9, 2D6, 2E1, 3A4) |
| Quantified Difference | >5-fold selectivity for CYP2C19 over other major hepatic CYPs |
| Conditions | In vitro recombinant CYP panel and human liver microsome assays |
Procuring Nirvanol as a synthetic building block enables the development of highly specific CYP2C19 probes that do not cross-react with other major metabolic enzymes.
Due to its status as the primary N-demethylated metabolite of mephenytoin, pure Nirvanol is essential for calibrating LC-MS/MS equipment in drug metabolism studies [1]. It allows researchers to accurately quantify CYP2B6 and CYP2C9 activity independent of the rapid CYP2C19-mediated 4'-hydroxylation pathway, ensuring high-fidelity phenotyping of hepatic enzymes [1].
Leveraging its direct potency (ED50 of 23 mg/kg at 30 min) and avoiding the 7-hour metabolic delay of mephenytoin, Nirvanol is the preferred agent for acute in vivo seizure models (like MES) where immediate, stable hydantoin receptor engagement is required [2].
Nirvanol's 5-ethyl-5-phenylhydantoin core is the ideal starting scaffold for synthesizing N-3-benzyl derivatives[3]. These derivatives are critical tools in early-phase drug discovery for selectively inhibiting CYP2C19 without disrupting the broader CYP450 network, a selectivity profile not easily achieved with phenobarbital or phenytoin backbones[3].
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